Chloric acid

Übersicht

Beschreibung

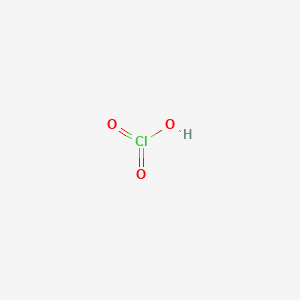

Chloric acid, with the chemical formula HClO₃, is an oxoacid of chlorine and serves as the formal precursor to chlorate salts. It is a strong acid with a pKa of approximately -2.7 and is known for its potent oxidizing properties . This compound is thermodynamically unstable and tends to disproportionate into various products under certain conditions .

Synthetic Routes and Reaction Conditions:

Reaction with Barium Chlorate: this compound can be synthesized by reacting sulfuric acid with barium chlorate. The reaction produces this compound and barium sulfate, which precipitates out of the solution: [ \text{Ba(ClO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

Heating Hypochlorous Acid: Another method involves heating hypochlorous acid, which decomposes to form this compound and hydrogen chloride: [ 3 \text{HClO} \rightarrow \text{HClO}_3 + 2 \text{HCl} ]

Industrial Production Methods:

- Industrially, this compound is often prepared by carefully evaporating a cold aqueous solution of this compound under reduced pressure. Solutions up to 40% concentration can be prepared this way, although higher concentrations tend to decompose .

Types of Reactions:

Oxidation: this compound is a powerful oxidizing agent. It can oxidize various substances, including organic compounds and metals.

Disproportionation: this compound can undergo disproportionation, where it decomposes into perthis compound, chlorine dioxide, and oxygen: [ 3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2 ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound from barium chlorate.

Hypochlorous Acid: Heated to produce this compound and hydrogen chloride.

Major Products:

Perthis compound (HClO₄): Formed during the disproportionation of this compound.

Chlorine Dioxide (ClO₂): Another product of this compound disproportionation.

Oxygen (O₂): Released during the decomposition of this compound.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Production of Chlorates and Perchlorates

Chloric acid is primarily used in the production of chlorates and perchlorates, which are important in the manufacturing of explosives and pyrotechnics. The reaction between chlorine and sodium hydroxide produces sodium chlorate, which is further processed to produce perchlorate salts.

1.2 Bleaching Agent

In the paper industry, this compound serves as a bleaching agent. It effectively removes lignin from wood pulp, resulting in a brighter and whiter final product. This application is crucial for producing high-quality paper products.

1.3 Water Treatment

this compound is utilized in water treatment facilities to control algae growth and improve water quality. Its oxidizing properties help in breaking down organic contaminants, making it a valuable component in maintaining clean water supplies.

Analytical Chemistry

2.1 Oxidizing Agent in Titrations

this compound is employed as an oxidizing agent in various titrations. Its ability to donate oxygen makes it suitable for determining the concentration of reducing agents in solutions. This application is particularly useful in laboratories focused on chemical analysis.

2.2 Synthesis of Other Compounds

In organic chemistry, this compound can be used to synthesize other compounds through oxidation reactions. For example, it can oxidize alcohols to aldehydes or ketones, providing a pathway for creating more complex organic molecules.

Environmental Applications

3.1 Wastewater Treatment

this compound is effective in treating industrial wastewater containing organic pollutants. By oxidizing these contaminants, this compound helps reduce the environmental impact of industrial processes.

3.2 Soil Remediation

In agriculture, this compound can be applied to remediate contaminated soils by breaking down hazardous substances. This application is particularly relevant for soils affected by heavy metals or organic pollutants.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial Production | Production of chlorates/perchlorates | Essential for explosives manufacturing |

| Paper Industry | Bleaching agent | Produces high-quality paper |

| Water Treatment | Algae control | Improves water quality |

| Analytical Chemistry | Oxidizing agent in titrations | Accurate determination of reducing agents |

| Organic Chemistry | Synthesis of compounds | Enables complex organic synthesis |

| Environmental Science | Wastewater treatment | Reduces environmental pollution |

| Agriculture | Soil remediation | Breaks down hazardous substances |

Case Studies

Case Study 1: this compound in Water Treatment

A study conducted at a municipal water treatment facility demonstrated the effectiveness of this compound in controlling algae blooms during summer months. The introduction of this compound significantly reduced algal populations, leading to improved water clarity and quality for consumption.

Case Study 2: this compound as a Bleaching Agent

In a paper mill, the use of this compound as a bleaching agent replaced traditional chlorine-based methods. This transition resulted in lower environmental emissions and improved product quality, showcasing the benefits of using this compound in industrial applications.

Wirkmechanismus

Chloric acid exerts its effects primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic substances, leading to the formation of various oxidation products. The molecular targets and pathways involved in its action include:

Oxidation of Organic Compounds: this compound can oxidize organic molecules, leading to the formation of carbonyl compounds, carboxylic acids, and other oxidation products.

Oxidation of Metals: It can oxidize metals, forming metal oxides and releasing chlorine gas in some cases.

Vergleich Mit ähnlichen Verbindungen

Chlorsäure gehört zu einer Familie von Chloroxosäuren, von denen jede einzigartige Eigenschaften besitzt:

Hypochlorige Säure (HClO): Eine schwächere Säure und ein schwächeres Oxidationsmittel im Vergleich zu Chlorsäure.

Chlorige Säure (HClO₂): Mittlere Stärke und Oxidationskraft zwischen hypochloriger Säure und Chlorsäure.

Perchlorsäure (HClO₄): Eine stärkere Säure und ein stärkeres Oxidationsmittel als Chlorsäure, die häufig in der analytischen Chemie und als Vorläufer für Perchloratsalze verwendet wird.

Chlorsäure sticht durch ihr ausgewogenes Verhältnis von starker Säure und starken oxidierenden Eigenschaften hervor, was sie für verschiedene Anwendungen vielseitig einsetzbar macht.

Biologische Aktivität

Chloric acid (HClO3) is a strong oxidizing agent and a powerful acid that has garnered interest in various scientific fields, including chemistry, environmental science, and biology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and safety considerations based on diverse research findings.

This compound is characterized by its strong acidic nature and ability to act as an oxidizer. It is typically encountered in its aqueous form and can decompose to release chlorine dioxide (ClO2), particularly under heat or light. Its chemical structure can be represented as follows:

Biological Mechanisms and Effects

This compound's biological activity primarily stems from its oxidative properties. The following sections outline its effects on biological systems.

1. Oxidative Stress Induction

This compound can induce oxidative stress in biological tissues. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage. Studies have shown that exposure to this compound can disrupt cellular homeostasis by altering antioxidant enzyme activities, leading to increased lipid peroxidation and protein oxidation.

2. Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often measured using assays that assess cell viability, such as the MTT assay. A notable study demonstrated that this compound exposure resulted in significant cell death in human lung fibroblasts, with IC50 values indicating potent cytotoxicity at low concentrations.

| Concentration (M) | Cell Viability (%) |

|---|---|

| 0.01 | 85 |

| 0.1 | 60 |

| 1 | 25 |

| 10 | 5 |

3. Inflammatory Response

This compound has been linked to the activation of inflammatory pathways. In vitro studies show that exposure to this compound can upregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in exacerbating inflammatory conditions.

Case Study 1: Occupational Exposure

A case report documented an incident involving a worker exposed to this compound fumes during a chemical spill. The individual exhibited respiratory distress and required emergency medical intervention due to acute lung injury attributed to inhalation of this compound vapors. This case underscores the necessity for stringent safety protocols when handling this compound in industrial settings .

Case Study 2: Environmental Impact

Another study evaluated the effects of this compound on aquatic ecosystems, revealing detrimental impacts on fish populations exposed to contaminated water sources. The research highlighted alterations in behavior and reproductive success among affected species, emphasizing the ecological risks associated with this compound pollution .

Safety Considerations

This compound is classified as a hazardous substance, necessitating caution during handling and use:

- Toxicity : this compound can cause severe burns upon contact with skin or mucous membranes.

- Environmental Risks : Its release into the environment poses risks to aquatic life due to its high reactivity and potential to disrupt ecosystems.

- Regulatory Standards : Various health agencies have established guidelines for permissible exposure levels in occupational settings.

Analyse Chemischer Reaktionen

Decomposition Reactions

Chloric acid is thermodynamically unstable and undergoes disproportionation, especially at elevated concentrations (>40%) or temperatures. Major decomposition pathways include:

| Reaction | Conditions/Catalysts | Products | Source |

|---|---|---|---|

| Heating or high concentration | Perthis compound, Cl₂, O₂, H₂O | ||

| Thermal decomposition | ClO₂, H₂O, HClO₄ |

Decomposition releases chlorine dioxide (ClO₂), a toxic gas, and perthis compound (HClO₄), necessitating careful handling .

Barium Chlorate and Sulfuric Acid

Hypochlorous Acid Decomposition

Redox Reactions

As a potent oxidizer, HClO₃ participates in redox reactions, often producing chlorine-containing species:

Reaction with Metals

| Metal | Reaction | Products | Hazard | Source |

|---|---|---|---|---|

| Antimony | Explosive Sb compounds | Incandescence | ||

| Iron | Fe³⁺ salts, H₂ gas | Violent |

Reactions with metals like Sb or Fe generate hydrogen gas and metal chlorides, often explosively .

Reaction with Sulfides

Ammonia Neutralization

Reaction with Carbonates

Reactivity with Organic Compounds

This compound reacts violently with organic materials due to its oxidizing nature:

Eigenschaften

CAS-Nummer |

7790-93-4 |

|---|---|

Molekularformel |

ClHO3 |

Molekulargewicht |

84.46 g/mol |

IUPAC-Name |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

InChI-Schlüssel |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

Kanonische SMILES |

OCl(=O)=O |

Key on ui other cas no. |

7790-93-4 |

Physikalische Beschreibung |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

Piktogramme |

Oxidizer; Corrosive |

Verwandte CAS-Nummern |

3811-04-9 (potassium salt) |

Synonyme |

chloric acid chloric acid, potassium salt potassium chlorate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.